Resveratrol (3,5,4'-trihydroxystilbene) is a polyphenolic phytoalexin. It is a stilbenoid, a derivate of stilbene, and is produced in plants with the help of the enzyme stilbene synthase. It exists as cis-(Z) and trans-(E) isomers. The trans- form can undergo isomerisation to the cis- form when heated or exposed to ultraviolet irradiation. In a 2004 issue of Science, Dr. Sinclair of Harvard University said resveratrol is not an easy molecule to protect from oxidation. It has been claimed that it is readily degraded by exposure to light, heat, and oxygen. However, studies find that Trans-resveratrol undergoes negligible oxidation in normal atmosphere at room temperature.
Resveratrol is a plant polyphenol found in high concentrations in red grapes that has been proposed as a treatment for hyperlipidemia and to prevent fatty liver, diabetes, atherosclerosis and aging. Resveratrol use has not been associated with serum enzyme elevations or with clinically apparent liver injury.
Resveratrol is a natural product found in Humulus lupulus, Malus, and other organisms with data available.
Resveratrol is a phytoalexin derived from grapes and other food products with antioxidant and potential chemopreventive activities. Resveratrol induces phase II drug-metabolizing enzymes (anti-initiation activity); mediates anti-inflammatory effects and inhibits cyclooxygenase and hydroperoxidase functions (anti-promotion activity); and induces promyelocytic leukemia cell differentiation (anti-progression activity), thereby exhibiting activities in three major steps of carcinogenesis. This agent may inhibit TNF-induced activation of NF-kappaB in a dose- and time-dependent manner. (NCI05)
Resveratrol is a metabolite found in or produced by Saccharomyces cerevisiae.
A stilbene and non-flavonoid polyphenol produced by various plants including grapes and blueberries. It has anti-oxidant, anti-inflammatory, cardioprotective, anti-mutagenic, and anti-carcinogenic properties. It also inhibits platelet aggregation and the activity of several DNA HELICASES in vitro.
Resveratrol
CAS No.: 501-36-0
VCID: VC0548253
Molecular Formula: C14H12O3
Molecular Weight: 228.24 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description |
Resveratrol is a naturally occurring polyphenolic compound found primarily in the skin of grapes, berries, and certain other plants. It is known for its diverse biological activities, including antioxidant, anti-inflammatory, and anti-carcinogenic effects . Resveratrol is a stilbenoid, a derivative of stilbene, and exists in two main geometric isomers: cis- and trans-, with the trans- form being more stable and prevalent . Biosynthesis and SourcesResveratrol is synthesized in plants through the enzyme resveratrol synthase (stilbene synthase), using malonyl CoA and 4-coumaroyl CoA as precursors . It is primarily found in the skin of grapes, which makes it abundant in red wine but less so in white wine due to the different fermentation processes . Other sources include berries and peanuts. Antioxidant and Anti-inflammatory EffectsResveratrol is well-known for its antioxidant properties, which help mitigate oxidative stress by neutralizing free radicals and enhancing cellular antioxidant defenses . It also exhibits anti-inflammatory effects, which are crucial in reducing inflammation-related diseases . Neuroprotective EffectsResveratrol may have neuroprotective effects, potentially benefiting cognitive function by reducing oxidative stress and inflammation in neurodegenerative diseases . Studies suggest its regulatory effects on neuronal damage and its potential to mitigate cognitive impairments in various conditions . Cardiovascular and Metabolic EffectsResveratrol is believed to contribute to cardiovascular health through its antioxidant and anti-inflammatory actions. It may also have anti-aging properties by influencing metabolic pathways, improving glucose tolerance, and enhancing mitochondrial function . Research Findings and Future DirectionsRecent research has focused on resveratrol's therapeutic potential for various diseases, emphasizing its antioxidant, anti-inflammatory, and anti-cancer properties . Despite its promising effects, further studies are needed to fully understand its mechanisms and ensure its safety and efficacy in clinical settings .
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CAS No. | 501-36-0 | ||||||||||
Product Name | Resveratrol | ||||||||||
Molecular Formula | C14H12O3 | ||||||||||
Molecular Weight | 228.24 g/mol | ||||||||||
IUPAC Name | 5-[(E)-2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol | ||||||||||
Standard InChI | InChI=1S/C14H12O3/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h1-9,15-17H/b2-1+ | ||||||||||
Standard InChIKey | LUKBXSAWLPMMSZ-OWOJBTEDSA-N | ||||||||||
Isomeric SMILES | C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)O)O)O | ||||||||||
SMILES | C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)O | ||||||||||
Canonical SMILES | C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)O | ||||||||||
Appearance | Light yellow solid powder | ||||||||||
Colorform | Off-white powder from methanol | ||||||||||
Melting Point | 253-255 °C MP: 261 °C (decomposes) 254 °C |
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Physical Description | Solid | ||||||||||
Purity | >98% (or refer to the Certificate of Analysis) | ||||||||||
Shelf Life | >10 years if stored properly | ||||||||||
Solubility | In water, 3 mg/100 mL Soluble in organic solvents such as ethanol, DMSO and dimethyl formamide at approximately 65 mg/mL; solubility in PBS (phosphate buffered saline) at pH 7.2 is approximately 100 ug/mL |
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Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). | ||||||||||
Synonyms | 3,4',5-stilbenetriol 3,4',5-Trihydroxystilbene 3,5,4'-trihydroxystilbene cis Resveratrol cis-resveratrol resveratrol Resveratrol 3 sulfate Resveratrol, (Z)- resveratrol-3-sulfate SRT 501 SRT-501 SRT501 trans Resveratrol trans Resveratrol 3 O sulfate trans-resveratrol trans-resveratrol-3-O-sulfate |
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Vapor Pressure | 1.24X10-9 mm Hg at 25 °C (est) | ||||||||||
Reference | 1. Bechmann LP, Zahn D, Gieseler RK, Fingas CD, Marquitan G, Jochum C, Gerken G, Friedman SL, Canbay A. Resveratrol amplifies profibrogenic effects of free fatty acids on human hepatic stellate cells. Hepatol Res. 2009 Jun;39(6):601-8. doi: 10.1111/j.1872-034X.2008.00485.x. Epub 2009 Jan 14. PMID: 19207580; PMCID: PMC2893585. 2. Frémont L. Biological effects of resveratrol. Life Sci. 2000 Jan 14;66(8):663-73. doi: 10.1016/s0024-3205(99)00410-5. PMID: 10680575. 3. Jasiński M, Jasińska L, Ogrodowczyk M. Resveratrol in prostate diseases - a short review. Cent European J Urol. 2013;66(2):144-9. doi: 10.5173/ceju.2013.02.art8. Epub 2013 Aug 13. PMID: 24579014; PMCID: PMC3936154. 4. Warner HR. NIA's Intervention Testing Program at 10 years of age. Age (Dordr). 2015;37(2):22. doi: 10.1007/s11357-015-9761-5. Epub 2015 Mar 1. PMID: 25726185; PMCID: PMC4344944. 5. Tomé-Carneiro J, Gonzálvez M, Larrosa M, Yáñez-Gascón MJ, García-Almagro FJ, Ruiz-Ros JA, Tomás-Barberán FA, García-Conesa MT, Espín JC. Resveratrol in primary and secondary prevention of cardiovascular disease: a dietary and clinical perspective. Ann N Y Acad Sci. 2013 Jul;1290:37-51. doi: 10.1111/nyas.12150. PMID: 23855464. | ||||||||||
PubChem Compound | 445154 | ||||||||||
Last Modified | Aug 15 2023 |
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